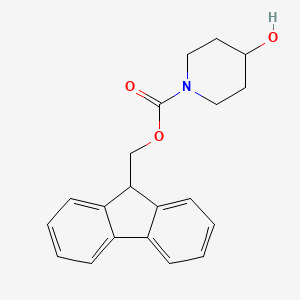

N-Fmoc-4-piperidinol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-14-9-11-21(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANUFRHHXWZNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363608 | |

| Record name | N-Fmoc-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351184-42-4 | |

| Record name | N-Fmoc-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Fmoc-4-piperidinol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and peptide science, the strategic manipulation of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of chemical tools available, N-Fmoc-4-piperidinol has emerged as a versatile and valuable building block. Its unique combination of a piperidine core, a readily modifiable hydroxyl group, and the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group offers a powerful platform for the synthesis of complex molecules, from peptide mimics to sophisticated drug candidates. This guide, intended for the discerning researcher, scientist, and drug development professional, provides a comprehensive exploration of the core chemical properties, synthesis, and multifaceted applications of this compound. By delving into the causality behind experimental choices and grounding our discussion in established scientific principles, we aim to equip you with the knowledge to confidently and effectively utilize this important chemical entity in your research endeavors.

Core Chemical and Physical Properties

N-(9-Fluorenylmethoxycarbonyl)-4-piperidinol, commonly referred to as this compound, is a white solid organic compound. Its fundamental properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₁NO₃ | [1] |

| Molecular Weight | 323.39 g/mol | [2] |

| Appearance | White solid | [2] |

| Predicted Density | 1.260 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 510.7 ± 43.0 °C | [2] |

| Predicted pKa | 14.77 ± 0.20 | [2] |

Solubility:

This compound exhibits good solubility in polar aprotic solvents, a critical factor for its application in solid-phase peptide synthesis (SPPS) where such solvents are standard.[2][3]

| Solvent | Type | Solubility | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A standard and effective solvent for dissolving Fmoc-protected amino acids and related building blocks for SPPS coupling reactions.[2][4] |

| Chloroform (CHCl₃) | Chlorinated | Soluble | The non-polar nature of the Fmoc group and the overall molecular structure allows for solubility in chlorinated solvents.[2] |

| Dichloromethane (DCM) | Chlorinated | Soluble | Similar to chloroform, DCM is a common solvent in organic synthesis and can dissolve this compound.[5] |

| Methanol (MeOH) | Polar Protic | Sparingly Soluble | While the hydroxyl group imparts some polarity, the large, nonpolar Fmoc group generally limits solubility in polar protic solvents like methanol.[6] |

The Chemistry of the Fmoc Group: Protection and Deprotection

The utility of this compound is intrinsically linked to the chemistry of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is a base-labile protecting group for amines, widely employed in organic synthesis, particularly in peptide synthesis.[7]

Fmoc Protection Mechanism

The introduction of the Fmoc group onto the piperidine nitrogen is typically achieved by reacting 4-piperidinol with an activated Fmoc derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The reaction proceeds via a nucleophilic attack of the secondary amine of the piperidine ring on the carbonyl carbon of the Fmoc reagent. The base, often a mild inorganic base like sodium bicarbonate or an organic base like pyridine, serves to neutralize the acidic byproduct of the reaction (e.g., HCl from Fmoc-Cl).[8]

Caption: Mechanism of Fmoc deprotection using piperidine.

Synthesis and Purification of this compound

A reliable and reproducible synthesis of this compound is crucial for its application in research and development. The following is a general experimental protocol for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Hydroxypiperidine

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-hydroxypiperidine (1 equivalent) and sodium carbonate (2.5 equivalents) in a 1:1 mixture of dioxane and water. [8]2. Addition of Fmoc-Cl: To the stirred solution, add a solution of Fmoc-Cl (1 equivalent) in dioxane dropwise at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for approximately 4 hours. [8]Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, add water to the mixture and extract with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the fluorenyl, methoxycarbonyl, and piperidinol protons. The aromatic protons of the fluorenyl group will appear in the downfield region (typically δ 7.2-7.8 ppm). The CH and CH₂ protons of the fluorenylmethoxy group will resonate in the range of δ 4.2-4.5 ppm. The protons of the piperidine ring will exhibit complex multiplets in the upfield region, with the proton attached to the hydroxyl-bearing carbon appearing as a distinct multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the structure. Key signals will include the carbonyl carbon of the Fmoc group (around δ 155 ppm), the aromatic carbons of the fluorenyl group (in the range of δ 120-145 ppm), and the aliphatic carbons of the piperidine ring. The carbon bearing the hydroxyl group will appear at a characteristic downfield shift compared to the other piperidine carbons.

FT-IR Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands for its functional groups. [9][10]

-

O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹ from the fluorenyl group.

-

C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ from the piperidine and Fmoc aliphatic protons.

-

C=O stretch (carbamate): A strong, sharp absorption in the range of 1680-1720 cm⁻¹.

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of this compound. The expected molecular ion peak [M+H]⁺ would be approximately 324.1594 g/mol . [11]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics

This compound serves as a versatile building block for the introduction of a 4-hydroxypiperidine moiety into peptide chains. This is particularly relevant in the field of peptidomimetics, where non-natural amino acids and scaffolds are incorporated to improve the pharmacological properties of peptides, such as stability against enzymatic degradation, enhanced receptor binding, and improved bioavailability. [12]The hydroxyl group on the piperidine ring can be further functionalized, allowing for the creation of diverse peptide-based structures.

Sources

- 1. 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate | C20H21NO3 | CID 1502083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cenmed.com [cenmed.com]

- 8. researchgate.net [researchgate.net]

- 9. The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eng.uc.edu [eng.uc.edu]

- 11. PubChemLite - 9h-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate (C20H21NO3) [pubchemlite.lcsb.uni.lu]

- 12. chembk.com [chembk.com]

An In-depth Technical Guide to N-Fmoc-4-piperidinol (CAS: 351184-42-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of N-Fmoc-4-piperidinol in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of FDA-approved drugs.[1][2] Its synthetic tractability, favorable physicochemical properties, and conformational versatility make it an invaluable component in the design of novel therapeutics.[2] The introduction of a hydroxyl group at the 4-position of the piperidine ring further enhances its utility, providing a crucial attachment point for various molecular extensions and a key site for hydrogen bonding interactions with biological targets.[1][3]

This guide provides a comprehensive technical overview of this compound, a key building block that combines the advantageous features of the 4-hydroxypiperidine core with the versatility of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. This strategic combination makes it an essential reagent for the incorporation of the 4-hydroxypiperidine scaffold in solid-phase peptide synthesis (SPPS) and as a versatile intermediate in broader organic synthesis, empowering researchers to explore new chemical space in drug discovery.

Section 1: Physicochemical and Structural Characteristics

This compound, systematically named (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate, is a white solid at room temperature.[4] Its chemical structure features the base-labile Fmoc group attached to the nitrogen of the 4-hydroxypiperidine ring.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 351184-42-4 | [5][6] |

| Molecular Formula | C₂₀H₂₁NO₃ | [5][6] |

| Molecular Weight | 323.39 g/mol | [5][6] |

| Appearance | White Solid | [4] |

| Predicted pKa | 14.77 ± 0.20 | ChemAxon |

| Predicted LogP | 3.1 | [5] |

| Storage Conditions | Long-term: -20°C; Short-term: 4°C | [7] |

Section 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of 4-hydroxypiperidine with a suitable Fmoc-donating reagent.

General Synthesis Pathway

The most common method involves the reaction of 4-hydroxypiperidine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[8] The use of Fmoc-OSu is often preferred due to its increased stability compared to the more moisture- and heat-sensitive Fmoc-Cl.[8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate | C20H21NO3 | CID 1502083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. peptide.com [peptide.com]

- 8. total-synthesis.com [total-synthesis.com]

A Technical Guide to N-Fmoc-4-piperidinol: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Fmoc-4-piperidinol, a pivotal building block in synthetic organic chemistry and medicinal chemistry. We will delve into its core physicochemical properties, the underlying principles of its synthesis and application, and the established protocols for its safe and effective use. The focus extends beyond mere data presentation to offer insights into the causality behind its utility, particularly the synergistic role of the piperidine core and the fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Core Physicochemical Properties

This compound, systematically named (9H-fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate, is a white solid organic compound.[1] Its structure is characterized by a piperidinol core functionalized with a base-labile Fmoc protecting group on the nitrogen atom. This dual nature makes it an invaluable reagent. The fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C20H21NO3 | [1][2] |

| Molecular Weight | 323.39 g/mol | [1][2] |

| CAS Number | 351184-42-4 | [2] |

| Appearance | White solid | [1] |

| Solubility | Soluble in organic solvents like chloroform and dimethylformamide (DMF) | [1] |

| Predicted Density | 1.260 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 510.7 ± 43.0 °C | [1] |

| Predicted pKa | 14.77 ± 0.20 | [1] |

The Chemistry of the Fmoc Protecting Group

The utility of this compound is intrinsically linked to the function of the Fmoc group, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[3][4] Its prevalence is due to its unique cleavage condition, which provides an orthogonal protection strategy relative to acid-labile side-chain protecting groups (e.g., Boc or tBu).

Mechanism of Deprotection:

The Fmoc group is removed under mild basic conditions, typically with a solution of a secondary amine like piperidine.[4] The mechanism is a classic base-induced β-elimination.

-

Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.

-

β-Elimination: The resulting carbanion is stabilized by the aromatic system and rapidly undergoes elimination, cleaving the C-O bond of the carbamate and releasing carbon dioxide and the free amine of the piperidinol.

-

Byproduct Scavenging: This process generates a dibenzofulvene (DBF) byproduct. The secondary amine used for deprotection (e.g., piperidine) acts as a nucleophilic scavenger, adding to the DBF via a Michael-type addition.[5][6] This forms a stable adduct that is easily washed away, preventing DBF from polymerizing or causing unwanted side reactions with the newly deprotected amine.[4][6]

Caption: Mechanism of Fmoc deprotection using piperidine.

Synthesis and Purification Protocol

The synthesis of this compound is a standard procedure in organic chemistry involving the protection of an amine.

General Synthetic Principle: The compound can be synthesized by reacting 4-hydroxypiperidine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.[1] The base is crucial as it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Step-by-Step Experimental Protocol (Illustrative):

-

Dissolution: Dissolve 4-hydroxypiperidine in a suitable aprotic solvent (e.g., dichloromethane or a mixture with water) in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath (0-5°C).

-

Causality: An aprotic solvent is used to prevent reaction with the Fmoc-Cl. Cooling is necessary to control the exothermic reaction and prevent side product formation.

-

-

Base Addition: Add an inorganic base, such as sodium bicarbonate or sodium carbonate, to the solution.

-

Causality: The base acts as an acid scavenger for the HCl produced, which would otherwise protonate the starting amine, rendering it unreactive.

-

-

Fmoc-Cl Addition: Slowly add a solution of Fmoc-Cl in a suitable solvent (e.g., dioxane or dichloromethane) to the stirred mixture. Maintain the temperature below 5°C.

-

Causality: Slow addition prevents a rapid temperature increase and ensures a controlled reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Once complete, quench the reaction with water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers.

-

Causality: Extraction separates the desired organic product from inorganic salts and water-soluble impurities.

-

-

Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure this compound.

Applications in Research and Development

The unique structure of this compound makes it a versatile tool for chemists.

4.1. Building Block in Peptide and Peptidomimetic Synthesis In SPPS, non-standard amino acids and linkers are crucial for developing novel therapeutics. This compound can be further functionalized at its hydroxyl group to create custom building blocks that can be incorporated into a growing peptide chain. This allows for the introduction of the piperidine scaffold, which can impart specific conformational constraints or act as a recognition element.

Caption: Simplified workflow of one cycle in Fmoc-based SPPS.

4.2. Scaffold for Drug Discovery The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. It is a versatile, non-aromatic heterocycle that can be readily substituted to explore chemical space and optimize pharmacological properties. By using this compound, a drug development professional can:

-

Temporarily mask the reactive nitrogen while modifying other parts of the molecule.

-

Use the hydroxyl group as a handle for attaching other fragments or linkers.

-

Incorporate the entire structure as part of a larger molecule designed to interact with a specific biological target.[3]

Safety and Handling Protocols

Proper handling of this compound is essential for laboratory safety. The compound may be an irritant, and appropriate personal protective measures should always be employed.[1]

Hazard and Precaution Summary

| Hazard Type | Precautionary Measure | Source(s) |

| Skin/Eye Contact | May cause irritation. Wear chemical-resistant gloves and safety goggles. | [1][7] |

| Inhalation | May be harmful if inhaled. Avoid breathing dust. Use in a well-ventilated area or fume hood. | [1][8][9] |

| Ingestion | Do not ingest. If swallowed, seek immediate medical attention. | [9] |

| General Handling | Avoid dust formation. Use appropriate engineering controls like local exhaust ventilation. | [8][9] |

| Storage | Keep container tightly closed in a dry, well-ventilated place away from ignition sources and strong oxidizing agents. | [1][9][10] |

Spill Management Protocol:

-

Evacuate: Ensure the area is well-ventilated and restrict access.

-

Protect: Wear appropriate PPE, including gloves, goggles, and a lab coat. A dust mask may be required for large spills.[8]

-

Contain: For a small spill, carefully sweep up the solid material.[8] Avoid actions that generate dust.

-

Collect: Place the swept-up material into a suitable, labeled container for chemical waste disposal.[8][9]

-

Clean: Decontaminate the area with a suitable solvent and wipe clean.

-

Dispose: Dispose of the waste container and cleaning materials according to local, state, and federal regulations. Do not allow the product to enter drains.[8][9]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in peptide science and drug discovery. Its value lies in the strategic combination of a piperidine core, a privileged structure in pharmaceuticals, with the orthogonally-labile Fmoc protecting group, a staple of modern synthetic chemistry. Understanding its properties, the rationale behind its use, and the protocols for its safe handling allows researchers to fully leverage its potential in the synthesis of complex molecules destined for biological and therapeutic applications.

References

-

This compound - ChemBK. (n.d.). Retrieved January 6, 2026, from [Link]

-

Safety Data Sheet - 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec. Retrieved January 6, 2026, from [Link]

-

1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7] - Aapptec Peptides. (n.d.). Retrieved January 6, 2026, from [Link]

-

1-Fmoc-4-piperidone | C20H19NO3 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Retrieved from [Link]

-

Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Retrieved from [Link]

-

In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2022, September 8). AAPPTec. Retrieved from [Link]

-

Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. N-FMOC-4-羟基哌啶 CAS#: 351184-42-4 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 6. scielo.org.mx [scielo.org.mx]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. peptide.com [peptide.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

N-Fmoc-4-piperidinol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N-Fmoc-4-piperidinol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

N-(9-Fluorenylmethoxycarbonyl)-4-piperidinol (this compound) is a pivotal building block in modern organic synthesis, particularly in the construction of complex piperidine-containing molecules for pharmaceutical and materials science applications. Its utility is fundamentally governed by its solubility in organic solvents, a parameter that dictates reaction conditions, purification strategies, and overall process efficiency. This technical guide provides a comprehensive analysis of the solubility profile of this compound, grounded in its molecular structure. We will explore its theoretical solubility based on first principles, present qualitative and estimated data in common laboratory solvents, and provide a robust, step-by-step protocol for empirical solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's behavior in solution.

The Molecular Profile of this compound: A Duality of Polarity

To understand the solubility of this compound, one must first appreciate the distinct chemical characteristics of its constituent parts. The molecule's behavior in solution is not monolithic but rather a balance of competing intermolecular forces originating from its unique structure.

-

The Fmoc Group: The large, aromatic 9-fluorenylmethoxycarbonyl (Fmoc) group is the dominant feature of the molecule. This moiety is profoundly nonpolar and lipophilic. Its flat, extensive π-system readily engages in van der Waals forces and π-stacking interactions with solvents that have similar characteristics. This group is the primary driver for solubility in nonpolar and moderately polar aprotic solvents.

-

The Piperidinol Moiety: In contrast, the 4-piperidinol ring contains two key features that confer polarity. The tertiary amine within the ring is a weak hydrogen bond acceptor. More significantly, the hydroxyl (-OH) group at the 4-position is a potent hydrogen bond donor and acceptor. This group is the primary driver for solubility in polar protic solvents like alcohols.

This structural duality—a large, nonpolar "head" attached to a smaller, polar "tail"—is the key to predicting and explaining its solubility. The principle of "like dissolves like" dictates that the overall solubility in any given solvent will depend on that solvent's ability to effectively solvate both of these disparate regions.[1]

Theoretical and Observed Solubility Profile

While comprehensive quantitative solubility data for this compound is not widely published, we can construct a highly reliable profile by combining theoretical principles with qualitative data and solubility information from structurally analogous Fmoc-protected compounds.[2][3][4][5]

Solvent Classes and Expected Interactions:

-

Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): This class of solvents is generally most effective for dissolving this compound and related compounds.[6] Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices. Their high polarity effectively solvates the polar piperidinol portion, while their organic nature accommodates the large Fmoc group. Tetrahydrofuran (THF) and Acetonitrile (ACN) are also effective, though potentially to a lesser extent than DMF or DMSO. These solvents are staples in synthetic applications involving Fmoc-protected compounds, such as solid-phase peptide synthesis (SPPS).[3][7]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Dichloromethane (DCM) and chloroform are expected to be good solvents for this compound.[2] They are particularly effective at solvating the large, nonpolar Fmoc group. While they are less effective at hydrogen bonding with the hydroxyl group compared to protic solvents, their moderate polarity is sufficient to achieve significant dissolution.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols like methanol and ethanol can engage in strong hydrogen bonding with the hydroxyl group of this compound. However, the large, nonpolar Fmoc group can limit overall solubility. Therefore, solubility is expected to be moderate to sparingly soluble in these solvents.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Purely nonpolar solvents like hexane are predicted to be poor solvents. While they can interact with the Fmoc group, they are entirely incapable of solvating the polar hydroxyl group, leading to very limited solubility.[1] Toluene, with its aromatic character, may show slightly better performance than aliphatic alkanes due to potential π-stacking interactions with the Fmoc group, but overall solubility will remain low.

Data Presentation: Estimated Solubility of this compound

The following table summarizes the expected solubility based on the principles discussed above and data from related compounds. This should be used as a guide for solvent selection, with the understanding that empirical verification is recommended for critical applications.

| Solvent | Solvent Class | Dielectric Constant (ε)[8] | Predicted Solubility | Rationale & Key Considerations |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Highly Soluble | Excellent at solvating both polar and nonpolar moieties. Hygroscopic nature can affect results.[4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Highly Soluble | A standard, effective solvent for Fmoc-protected compounds in synthesis.[4][6] |

| Chloroform (CHCl₃) | Chlorinated | 4.8 | Soluble | Good solvation of the Fmoc group.[2] |

| Dichloromethane (DCM) | Chlorinated | 9.1 | Soluble | A very common solvent for reactions and chromatography with Fmoc-compounds.[3] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Soluble | A versatile ether that balances polarity well for this type of molecule.[6] |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Moderately Soluble | High polarity but may be less effective at solvating the bulky Fmoc group compared to DMF.[3] |

| Methanol (MeOH) | Polar Protic | 32.7 | Sparingly to Moderately Soluble | Strong H-bonding with the -OH group, but the nonpolar Fmoc group limits high solubility.[5] |

| Ethanol (EtOH) | Polar Protic | 24.6 | Sparingly Soluble | Similar to methanol, but lower polarity further reduces its ability to solvate the molecule.[5] |

| Ethyl Acetate (EtOAc) | Ester | 6.0 | Sparingly Soluble | Moderate polarity, often used in chromatography but may not be a primary solvent for dissolution.[9] |

| Toluene | Aromatic Hydrocarbon | 2.4 | Poorly Soluble | Aromatic character offers some interaction, but overall polarity is too low.[10] |

| Hexane | Nonpolar Alkane | 1.9 | Insoluble | Unable to effectively solvate the polar hydroxyl group.[1] |

Experimental Protocol: Gravimetric Determination of Solubility

Trustworthiness in science relies on verifiable data. While the theoretical profile is a powerful guide, empirical determination is the gold standard. The following protocol provides a reliable, self-validating method for quantifying the solubility of this compound in a specific solvent at a given temperature.[3][4]

Materials & Equipment:

-

This compound

-

High-purity organic solvents of interest

-

Analytical balance (readable to 0.1 mg)

-

Multiple small glass vials (2-4 mL) with screw caps or PTFE-lined septa

-

Thermostatically controlled shaker, incubator, or water bath

-

Vortex mixer

-

Centrifuge with appropriate vial adapters

-

Calibrated micropipettes

-

Drying oven or vacuum desiccator

Step-by-Step Methodology:

-

Preparation of Slurry: Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a pre-weighed glass vial. Record the initial mass of the vial and the total mass after adding the solid.

-

Solvent Addition: Using a calibrated micropipette, add a precise volume of the chosen solvent (e.g., 1.00 mL) to the vial.

-

Equilibration: Tightly seal the vial to prevent any solvent evaporation. Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a minimum of 24 hours to ensure the solution reaches equilibrium saturation. Causality Note: 24-48 hours is a standard equilibration time to ensure that the dissolution process has reached its thermodynamic maximum. Shorter times may result in an underestimation of solubility.

-

Phase Separation: After equilibration, remove the vial and place it in a centrifuge. Spin at a moderate speed (e.g., 5000 rpm) for 10 minutes to pellet all undissolved solid at the bottom of the vial. Causality Note: Centrifugation is a critical step to ensure that the supernatant withdrawn for analysis is a clear, saturated solution free of any solid particulates, which would artificially inflate the final mass.

-

Sample Aliquoting: Carefully open the vial and, without disturbing the solid pellet, use a micropipette to withdraw a precise volume of the clear supernatant (e.g., 0.500 mL).

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a new, pre-weighed vial. Place this vial in a drying oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until the solvent has completely evaporated and a constant mass is achieved.

-

Mass Determination & Calculation: Weigh the vial containing the dried solute. The difference between this final mass and the vial's tare weight is the mass of this compound that was dissolved in the aliquot.

-

Calculate Solubility:

-

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)

-

Example: If 0.500 mL of solution yielded 8.5 mg of dried solid, the solubility is 8.5 mg / 0.5 mL = 17.0 mg/mL.

-

Visualization of Experimental Workflow

The following diagram outlines the key steps in the gravimetric solubility determination protocol.

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationships: Structure, Polarity, and Solubility

The interplay between the molecular features of this compound and solvent properties dictates its solubility. This relationship can be visualized to better understand solvent selection.

Caption: Structure-Solubility Relationship Diagram.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, standard laboratory precautions for handling fine organic chemicals should be observed.[11][12]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound possesses a dualistic chemical nature, with a large nonpolar Fmoc group and a small polar hydroxyl function. This structure results in the highest solubility in polar aprotic solvents like DMF and DMSO, which can effectively solvate both ends of the molecule. Chlorinated solvents also serve as effective media, while solubility is limited in polar protic alcohols and negligible in nonpolar alkanes. For mission-critical applications, the provided gravimetric protocol offers a definitive method for obtaining quantitative solubility data. A thorough understanding of this solubility profile is not merely academic; it is a prerequisite for the efficient and successful application of this versatile reagent in research and development.

References

- Vertex AI Search. (n.d.). Polarity of Solvents.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.

- uHPLCs. (2022). Comparison of the polarity of organic solvents.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- ChemBK. (2024). This compound.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- The Periodic Table. (n.d.). Examples of High Polarity Solvents.

- Sigma-Aldrich. (n.d.). PHENCYCLIDINE HYDROCHLORIDE--DEA SCHEDULE II.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (2023). Solubility of Organic Compounds.

- AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Phe(4-F)-OH in Common Laboratory Solvents.

- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Bip(4,4')-OH for Researchers and Drug Development Professionals.

- PubChem. (2025). 1-Fmoc-4-piperidone.

- Fisher Scientific. (2014). SAFETY DATA SHEET.

- MedchemExpress.com. (2025). Safety Data Sheet: Piperidin-4-ol-d5.

- Chem-Impex. (n.d.). 4-N-Fmoc-aminopiperidine hydrochloride.

- BuyersGuideChem. (n.d.). Fmoc-4-piperidylacetic acid | 180181-05-9.

- Chem-Impex. (n.d.). N-α-Fmoc-β-(1-Boc-piperidin-4-yl)-DL-alanine.

- Aapptec Peptides. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7].

- ResearchGate. (2024). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

- BenchChem. (2025). Solubility of Fmoc-Phe(4-Br)-OH in different solvents.

- Sigma-Aldrich. (n.d.). N-Methyl-4-piperidinol 98 106-52-5.

- Sigma-Aldrich. (n.d.). N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid.

- Chem-Impex. (n.d.). Fmoc-4-carboxymethyl-piperidine.

- Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?.

- ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.

Sources

- 1. chem.ws [chem.ws]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. peptide.com [peptide.com]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

N-Fmoc-4-piperidinol NMR and mass spectrometry data

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Fmoc-4-piperidinol

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for N-(9-fluorenylmethoxycarbonyl)-4-piperidinol (this compound). As a critical building block in medicinal chemistry and peptide synthesis, unequivocal structural confirmation is paramount. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for spectral interpretation and data acquisition.

Introduction: The Role of this compound

This compound is a bifunctional molecule featuring a piperidine scaffold, a common motif in pharmaceuticals, and the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group provides a temporary shield for the secondary amine of the piperidine ring, which can be selectively removed under mild basic conditions, typically with piperidine itself.[1] This strategic protection is essential in multi-step syntheses, allowing for modifications at the hydroxyl group without unintended reactions at the nitrogen. Accurate characterization by NMR and MS is the cornerstone of quality control, ensuring the material's identity, purity, and suitability for subsequent synthetic transformations.

Molecular Structure and Analytical Overview

The chemical structure dictates the spectroscopic output. Understanding the arrangement of protons and carbons in both the bulky, aromatic Fmoc group and the aliphatic piperidinol ring is the first step in predicting and interpreting the resulting spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The spectrum of this compound can be logically divided into signals from the aromatic Fmoc moiety and the aliphatic piperidinol ring.

Predicted ¹H NMR Chemical Shifts

The predicted chemical shifts are based on known values for the Fmoc group attached to amino acids and data from various 4-hydroxypiperidine derivatives.[2][3] The electron-withdrawing nature of the carbamate linkage significantly influences the chemical shifts of the piperidine protons adjacent to the nitrogen (H-2, H-6).

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Fmoc Aromatic | 7.80 - 7.90 | Doublet (d) | 2H | Protons adjacent to the fused ring system; deshielded by aromatic currents.[2] |

| Fmoc Aromatic | 7.65 - 7.75 | Doublet (d) or Triplet (t) | 2H | Aromatic protons of the fluorenyl group.[4] |

| Fmoc Aromatic | 7.35 - 7.45 | Triplet (t) | 2H | Aromatic protons of the fluorenyl group.[2] |

| Fmoc Aromatic | 7.25 - 7.35 | Triplet (t) | 2H | Aromatic protons of the fluorenyl group.[4] |

| Fmoc CH₂ | 4.30 - 4.50 | Doublet (d) | 2H | Methylene protons attached to the oxygen of the carbamate. |

| Fmoc CH | 4.20 - 4.30 | Triplet (t) | 1H | Methine proton at the 9-position of the fluorenyl group.[2] |

| Piperidinol H-2, H-6 (axial/eq) | 3.80 - 4.10 | Multiplet (m) | 4H | Protons alpha to the nitrogen are deshielded by the carbamate group. |

| Piperidinol H-4 | 3.60 - 3.80 | Multiplet (m) | 1H | Methine proton attached to the hydroxyl group. |

| Piperidinol H-3, H-5 (axial/eq) | 1.80 - 2.00 & 1.40 - 1.60 | Multiplet (m) | 4H | Protons beta to the nitrogen, showing distinct axial and equatorial signals. |

| Hydroxyl OH | Variable | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent; may exchange with D₂O. |

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. The use of a known solvent peak as an internal reference is a standard and trustworthy practice.[2]

Workflow: ¹H NMR Sample Preparation and Acquisition

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) complements ¹H NMR by providing a count of unique carbon environments and information about their hybridization and electronic state.

Predicted ¹³C NMR Chemical Shifts

The chemical shifts are predicted by combining data from the Fmoc group and 4-hydroxypiperidine.[2][5] The carbonyl carbon of the carbamate is a key diagnostic signal found significantly downfield.

| Assignment | Predicted δ (ppm) | Rationale |

| Carbamate C=O | 155 - 157 | The carbonyl carbon is highly deshielded due to the adjacent electronegative oxygen and nitrogen atoms. |

| Fmoc Aromatic Cq | 144 - 145 | Quaternary carbons at the fluorenyl ring junctions.[4] |

| Fmoc Aromatic Cq | 141 - 142 | Quaternary carbons of the fluorenyl group. |

| Fmoc Aromatic CH | 127 - 129 | Aromatic methine carbons.[4] |

| Fmoc Aromatic CH | 125 - 126 | Aromatic methine carbons. |

| Fmoc Aromatic CH | 120 - 121 | Aromatic methine carbons deshielded by ring currents.[4] |

| Piperidinol C-4 | 65 - 68 | Carbon bearing the hydroxyl group; deshielded by oxygen. |

| Fmoc CH₂ | 67 - 69 | Methylene carbon of the Fmoc group. |

| Piperidinol C-2, C-6 | 43 - 46 | Carbons alpha to the nitrogen atom. |

| Fmoc CH | 47 - 48 | Methine carbon at the 9-position of the fluorenyl group. |

| Piperidinol C-3, C-5 | 33 - 36 | Carbons beta to the nitrogen atom. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, but requires a greater sample concentration or more scans due to the low natural abundance of the ¹³C isotope.

-

Sample Preparation : Weigh 20-50 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]

-

Instrument Setup : Use a broadband probe and standard acquisition parameters for ¹³C NMR.

-

Data Acquisition : Acquire the spectrum with proton decoupling. The number of scans will typically range from 1024 to 4096 to achieve an adequate signal-to-noise ratio.

-

Processing : Process the data similarly to the ¹H NMR spectrum, and calibrate using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for polar, non-volatile molecules like this compound. It typically yields the protonated molecular ion, [M+H]⁺, confirming the molecular weight.

Predicted Molecular Ion and Fragments

The molecular formula for this compound is C₂₀H₂₁NO₃, with a molar mass of 323.39 g/mol .[6] In positive ion ESI-MS, the primary ion observed will be the protonated molecule. Tandem MS (MS/MS) can be used to induce fragmentation, providing structural confirmation. The fragmentation of Fmoc-protected compounds is well-characterized and often involves the Fmoc group itself.[7]

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 324.4 | Protonated Molecular Ion |

| [M+Na]⁺ | 346.4 | Sodium Adduct |

| Fragment 1 | 179.1 | Dibenzofulvene cation (from loss of CO₂ and 4-hydroxypiperidine) |

| Fragment 2 | 102.1 | Protonated 4-hydroxypiperidine (from cleavage of the N-C(O) bond) |

Key Fragmentation Pathway

The most characteristic fragmentation pathway for Fmoc-carbamates involves the loss of the Fmoc group via the formation of dibenzofulvene. This provides a signature diagnostic peak in the MS/MS spectrum.

Workflow: ESI-MS Fragmentation of this compound

Caption: Primary fragmentation pathways in ESI-MS/MS.

Experimental Protocol: ESI-MS

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation : Infuse the sample directly into the ESI source or inject it via an HPLC system.[8]

-

Data Acquisition : Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

MS/MS Analysis : If fragmentation is desired, select the [M+H]⁺ ion (m/z 324.4) as the precursor and acquire the product ion spectrum using collision-induced dissociation (CID).

Conclusion

The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a robust and definitive characterization of this compound. The aromatic signals in the NMR spectra are characteristic of the Fmoc group, while the aliphatic signals confirm the integrity of the 4-hydroxypiperidine ring. Mass spectrometry validates the molecular weight and, through fragmentation analysis, confirms the connectivity of the constituent parts. The data and protocols presented in this guide serve as an authoritative reference for the quality assessment of this important synthetic intermediate.

References

-

A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. Benchchem.

-

4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum. ChemicalBook.

-

Supporting Information for "A general method for the synthesis of boronic acid analogues of the proteinogenic amino acids". ScienceOpen.

-

1-Benzyl-4-hydroxypiperidine(4727-72-4) 1H NMR spectrum. ChemicalBook.

-

1-Boc-4-hydroxypiperidine Spectra. SpectraBase.

-

Piperidin-4-ol. PubChem, National Center for Biotechnology Information.

-

N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR spectrum. ChemicalBook.

-

Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.

-

NMR of Fmoc group. Reddit.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

-

Supporting Information for "Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents". The Royal Society of Chemistry.

-

4-(4-Chlorophenyl)-4-hydroxypiperidine Spectrum. SpectraBase.

-

Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum. ChemicalBook.

-

FMoc-N-Me-Ser-OH(291311-48-3) 1H NMR spectrum. ChemicalBook.

-

New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site.

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental). Human Metabolome Database.

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted). NP-MRD.

-

1H NMR Spectrum (1D, 900 MHz, D2O, predicted). Human Metabolome Database.

-

4-Hydroxypiperidine. Sigma-Aldrich.

-

4-Hydroxypiperidine. ChemicalBook.

-

1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. Aapptec Peptides.

-

4-Piperidinol, 2,2,6,6-tetramethyl-. NIST WebBook.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

N-Methyl-4-piperidinol (106-52-5) 1H NMR spectrum. ChemicalBook.

-

13C NMR Chemical Shifts. Organic Chemistry Data.

-

4-Hydroxypiperidine. NIST WebBook.

-

This compound. ChemBK.

-

1-Fmoc-4-piperidone. PubChem, National Center for Biotechnology Information.

-

Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed.

-

ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate.

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Journal of Chemistry and Chemical Engineering.

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. 4-Hydroxypiperidine (5382-16-1) 13C NMR [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a simple six-membered saturated heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and natural products is a testament to its remarkable utility and versatility.[1][2][3] This technical guide provides a comprehensive exploration of the piperidine scaffold, delving into its fundamental physicochemical properties, its profound impact on pharmacokinetic profiles, and its critical role in establishing potent and selective interactions with a multitude of biological targets. We will examine the strategic importance of stereochemistry and conformational control, supported by detailed structure-activity relationship (SAR) analyses across diverse therapeutic areas. Furthermore, this guide will furnish practical, step-by-step synthetic protocols for the construction of functionalized piperidine derivatives, equipping researchers with the knowledge to harness the full potential of this privileged scaffold in the pursuit of novel therapeutics.

The Privileged Status of the Piperidine Scaffold

The term "privileged scaffold" is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets. The piperidine ring is a quintessential example of such a scaffold, a feature that has cemented its status as a cornerstone of modern drug discovery.[1] Its significance is not merely anecdotal; a substantial portion of commercially successful pharmaceuticals incorporate this heterocyclic motif.

Prevalence in FDA-Approved Drugs

The piperidine moiety is a recurring theme in the molecular architecture of numerous blockbuster drugs, spanning a wide array of therapeutic indications. This prevalence underscores the scaffold's ability to impart favorable drug-like properties.

| Brand Name | Generic Name | Therapeutic Indication(s) | 2023 Global Sales (USD) |

| Keytruda® | Pembrolizumab | Oncology (various cancers) | $25.011 Billion[4] |

| Eliquis® | Apixaban | Anticoagulant | $18.953 Billion[4] |

| Biktarvy® | Bictegravir/Emtricitabine/Tenofovir Alafenamide | Antiviral (HIV) | $11.850 Billion[4] |

| Imbruvica® | Ibrutinib | Oncology (B-cell malignancies) | ~$9.4 Billion (estimate) |

| Risperdal® | Risperidone | Antipsychotic | Data not available for 2023 |

| Fentanyl | Fentanyl | Opioid Analgesic | Data not available for 2023 |

| Aricept® | Donepezil | Alzheimer's Disease | Data not available for 2023 |

| Ritalin®/Concerta® | Methylphenidate | ADHD, Narcolepsy | Data not available for 2023 |

Note: Sales data can fluctuate and may be reported differently by various sources. The table presents a selection of prominent piperidine-containing drugs to illustrate the scaffold's commercial significance.

Physicochemical and Pharmacokinetic Significance

The decision to incorporate a piperidine ring into a drug candidate is often a strategic one, driven by the scaffold's ability to modulate key physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.

A Comparative Look at Saturated Heterocycles

The piperidine ring's properties are best understood in comparison to other common saturated heterocycles, such as pyrrolidine (a five-membered ring) and morpholine (a six-membered ring containing an oxygen atom).

| Property | Piperidine | Pyrrolidine | Morpholine | Key Medicinal Chemistry Insights |

| pKa of Conjugate Acid | ~11.22[5] | ~11.27[6][7] | ~8.4[8] | Piperidine and pyrrolidine are significantly more basic than morpholine. This strong basicity is often crucial for forming salt bridges with acidic residues in target proteins and for tuning solubility. The slightly higher basicity of pyrrolidine can be attributed to greater conformational stabilization of its protonated form.[6][7] |

| logP (Octanol/Water) | ~0.84 | ~0.46 | ~-0.85 | Piperidine is more lipophilic than pyrrolidine and significantly more so than the highly polar morpholine. This property is critical for modulating a drug's ability to cross cell membranes, including the blood-brain barrier. |

| Ring Conformation | Flexible (Chair/Boat) | Envelope/Twist | Chair | The flexible chair conformation of piperidine allows for precise spatial positioning of substituents, which is vital for optimizing binding to biological targets. |

Impact on ADME Properties

The piperidine scaffold exerts a profound influence on the ADME profile of a drug molecule:

-

Absorption and Bioavailability: The basicity of the piperidine nitrogen plays a crucial role in oral bioavailability. In the acidic environment of the stomach, the nitrogen is protonated, which can enhance solubility. As the drug moves to the more alkaline environment of the intestines, a portion of it will exist in the more lipophilic, uncharged form, which is more readily absorbed across the intestinal wall. Piperine, a naturally occurring piperidine derivative, has been shown to enhance the bioavailability of various drugs.[9][10][11]

-

Distribution: The lipophilicity imparted by the piperidine ring can influence a drug's volume of distribution and its ability to penetrate tissues, including the central nervous system (CNS).

-

Metabolism: The piperidine ring is a common site of metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[12][13][14] N-dealkylation is a major metabolic pathway for many piperidine-containing drugs.[13][14] The positions on the ring can also be susceptible to oxidation. Medicinal chemists often strategically place substituents on the piperidine ring to block or slow down metabolism at certain positions, thereby improving the drug's half-life.

-

Excretion: The overall polarity and water solubility of a drug, which can be fine-tuned by the piperidine moiety and its substituents, will influence its primary route of excretion, whether renal or hepatic.

Conformational Analysis and Stereochemistry: The Key to Specificity

The three-dimensional structure of a drug molecule is paramount to its biological activity. The piperidine ring, with its non-planar, flexible nature, offers a rich landscape for conformational and stereochemical exploration.

The Chair Conformation and its Implications

The piperidine ring predominantly adopts a chair conformation, which minimizes steric strain. This conformation gives rise to two distinct substituent positions: axial and equatorial. The energetic preference for a substituent to occupy the equatorial position is a key consideration in drug design.

Caption: Chair and Boat conformations of the piperidine ring.

The orientation of substituents in either axial or equatorial positions can dramatically affect a molecule's ability to fit into a receptor's binding pocket. For instance, an equatorial substituent presents a different vector into the surrounding space compared to an axial one, which can be the difference between a potent agonist and an inactive compound.

Chiral Piperidines: Adding a New Dimension of Specificity

Introducing chiral centers into the piperidine ring further enhances its utility as a scaffold. Chiral piperidines can provide more specific interactions with chiral biological macromolecules like proteins and enzymes, leading to improved potency and selectivity, and potentially reducing off-target effects.

Structure-Activity Relationships (SAR): A Tale of Substituents

The true power of the piperidine scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of a molecule's pharmacological properties.

Case Study: Fentanyl and its Analogs

Fentanyl, a potent synthetic opioid analgesic, is a classic example of a piperidine-containing drug where SAR has been extensively studied.[15][16][17] The core structure consists of a 4-anilidopiperidine moiety.

Caption: Key SAR points for Fentanyl analogs.

| Modification | Effect on Analgesic Potency | Example |

| Piperidine Ring C-3 | A cis-methyl group significantly increases potency. Larger groups tend to decrease potency.[18][19] | 3-Methylfentanyl |

| Piperidine Ring C-4 | Introduction of a carbomethoxy group at the 4-position of the anilino group dramatically increases potency. | Carfentanil[16] |

| N-Acyl Group | The propionyl group is generally optimal for activity. | Fentanyl |

| Anilino Phenyl Ring | Para-substituents like fluorine, iodine, or methyl can maintain high potency.[17] | Para-fluorofentanyl |

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

In the realm of oncology, piperidine is a key component of several BTK inhibitors used to treat B-cell malignancies.[20][21][22][23] Ibrutinib, the first-in-class BTK inhibitor, features a piperidine ring. SAR studies in this class often focus on optimizing the "warhead" that forms a covalent bond with the target, as well as the various substituents on the heterocyclic core that influence selectivity and pharmacokinetic properties.

Synthetic Strategies for Functionalized Piperidines

The widespread use of piperidines in drug discovery has spurred the development of numerous synthetic methodologies for their construction and functionalization.

General Approaches

-

Reduction of Pyridines: The catalytic hydrogenation of substituted pyridines is a common and direct route to piperidines.

-

Cyclization of Acyclic Precursors: Various cyclization strategies involving acyclic amines and suitable electrophiles are employed to construct the piperidine ring.

-

Functionalization of Pre-formed Piperidine Rings: Starting with a simple piperidine, such as 4-piperidone, a wide range of substituents can be introduced through reactions like reductive amination, alkylation, and cross-coupling reactions.

Detailed Experimental Protocol: Synthesis of Donepezil

Donepezil (Aricept®) is a prominent drug for the treatment of Alzheimer's disease that features a piperidine moiety. Its synthesis provides a practical example of the construction of a complex piperidine-containing molecule.[24][25][26][27][28]

Step 1: Aldol Condensation of 5,6-Dimethoxy-1-indanone and 1-Benzyl-4-piperidinecarboxaldehyde

-

To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong base like n-butyllithium (n-BuLi) (1.1 eq) dropwise.

-

Stir the resulting enolate solution for 30 minutes at -78 °C.

-

Add a solution of 1-benzyl-4-piperidinecarboxaldehyde (1.0 eq) in THF dropwise to the enolate solution.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the aldol condensation product.

Step 2: Hydrogenation and Salt Formation

-

Dissolve the product from Step 1 (1.0 eq) in methanol.

-

Add 10% palladium on carbon (Pd/C) catalyst (typically 10% by weight).

-

Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere (typically 1 atm) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude donepezil base in a suitable solvent and treat with a solution of hydrochloric acid (HCl) to precipitate donepezil hydrochloride.

-

Collect the solid by filtration and dry to obtain the final product.

Caption: Simplified synthetic scheme for Donepezil.

Future Directions and Conclusion

The piperidine scaffold, despite its long and successful history in medicinal chemistry, is far from being a relic of the past. The development of novel synthetic methods continues to provide access to increasingly complex and diverse piperidine derivatives. The exploration of piperidine bioisosteres, which aim to mimic the desirable properties of the piperidine ring while offering advantages in terms of metabolic stability or intellectual property, is an active area of research.

References

- Casy, A. F., & Huckstep, M. R. (1988). Structure-activity studies of fentanyl. Journal of Pharmacy and Pharmacology, 40(9), 605–608.

- Chen, X., Ghorbani, M., & Lotfollahzadeh, S. (2023).

- Dubey, S. K., Singh, A. K., & Kumar, B. (2010). An efficient and industrially viable synthesis of donepezil. Organic Process Research & Development, 14(6), 1434–1437.

- Gupta, P. K., Jabbour, K., & Harris, J. (2021). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Journal of the American Chemical Society, 143(30), 11455-11479.

- Ivanovic, M., & Prostran, M. (2000). Fentanyl analogs: structure-activity-relationship study. Medicinal research reviews, 20(3), 223-247.

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

- Chen, X., et al. (2010). Synthesis method for N-benzyl-4-methyl-3-piperidone. CN101857509A.

- Reddy, M. S., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(5), 1085-1089.

-

New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. Retrieved from [Link]

- CN116924967A - Preparation method of N-benzyl-4-piperidone. (n.d.).

- Wang, B., et al. (2018). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 47(1), 188-196.

- ResearchGate. (2025).

- Lin, H. L., & Hollenberg, P. F. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 584–588.

- Rawat, M., et al. (2021). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 9, 723635.

- Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 504–509.

- Lin, H. L., & Hollenberg, P. F. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 584–588.

- CN102731369A - Synthesis method for N-substituted-4-piperidone. (n.d.).

- O'Hagan, D. (2000). Piperidine-containing natural products and pharmaceuticals. Journal of the Chemical Society, Perkin Transactions 1, (21), 3557-3571.

- Carroll, F. I., et al. (2012). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC.

- ChemicalBook. (n.d.). 1-Benzyl-4-piperidone synthesis.

- The Development of BTK Inhibitors: A Five-Year Update. (2021). Pharmaceuticals, 14(12), 1269.

- No Added Chemicals. (2015).

- Liu, J., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263.

- Khajuria, A., et al. (2003). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology, 41(3), 224-8.

-

Cantera. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]

- Chemenu. (n.d.). Piperidines.

- Encyclopedia.pub. (2023).

- YouTube. (2021). Graphviz tutorial.

- Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. (2017). European Journal of Medicinal Chemistry, 138, 1039-1052.

- Exploration of Novel Inhibitors for Bruton's Tyrosine Kinase by 3D QSAR Modeling and Molecular Dynamics Simulation. (2016). PLoS ONE, 11(1), e0147190.

- ResearchGate. (2025). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)

- ResearchGate. (n.d.). Piperidine containing FDA approved drugs. | Download Scientific Diagram.

- Sketchviz. (n.d.). Graphviz Examples and Tutorial.

- Eduncle. (2020). Pyrrolidines and piperidines which is more basic....??.

- The CCDC. (2024). The 2023 Top-Selling Drugs.

- Chemistry Stack Exchange. (2016). Which is more basic, piperidine or pyrrolidine and why?.

- Fierce Pharma. (2024). The top 20 drugs by worldwide sales in 2023.

- Xtalks. (2023).

- Oncodaily. (2023). Nicolas Hubacz: Top Selling Pharmaceuticals of 2023.

- Rethinking the Chemical Reaction as a Graph: Imaginary Transition Structures and Beyond. (2020). The Journal of Physical Chemistry A, 124(9), 1635-1650.

- The effect of piperine on oral bioavailability and pharmacokinetics of paclitaxel in rats. (2013). Planta Medica, 79(07), 541-546.

- Graphviz. (2015). Drawing graphs with dot.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.

- Best-selling pharmaceuticals of 2023 reveal a shift in pharma landscape. (2024). Drug Discovery & Development.

- Effect of Piperine on the Bioavailability and Pharmacokinetics of Emodin in Rats. (2016). Journal of Pharmaceutical and Biomedical Analysis, 117, 175-180.

- Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. (2014). Journal of Drug Targeting, 22(8), 738-745.

- Difference Between Pyrrolidine and Piperidine. (2020). Pediaa.Com.

- The effect of piperine on oral absorption of cannabidiol following acute vs. chronic administration. (2020). European Journal of Pharmaceutical Sciences, 148, 105313.

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023).

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine,Piperidine Price [spanish.chemenu.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of piperine on oral absorption of cannabidiol following acute vs. chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fentanyl - Wikipedia [en.wikipedia.org]

- 17. Structure-activity studies of fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. scispace.com [scispace.com]

- 26. newdrugapprovals.org [newdrugapprovals.org]

- 27. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 28. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Application of N-Fmoc-4-piperidinol Derivatives

For researchers, medicinal chemists, and professionals in drug development, N-Fmoc-4-piperidinol stands as a versatile scaffold, a foundational building block for a diverse array of molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of the derivatization of this compound, offering not just protocols, but the strategic rationale behind synthetic choices and the analytical validation required for scientific rigor.

The strategic importance of the piperidine motif is well-established in medicinal chemistry, appearing in numerous approved drugs.[1][2] The 4-hydroxy functionality of this compound provides a key reaction point for introducing molecular diversity, while the fluorenylmethoxycarbonyl (Fmoc) protecting group offers a stable yet readily cleavable handle for modulating the reactivity of the piperidine nitrogen. This combination allows for a modular approach to library synthesis and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This technical guide will navigate the core synthetic transformations of the hydroxyl group, delve into the subsequent modifications of the piperidine nitrogen following Fmoc deprotection, and explore the pharmacological landscape of the resulting derivatives.

Core Synthetic Strategies for Derivatizing the 4-Hydroxyl Group

The hydroxyl group of this compound is a versatile functional handle for introducing a wide range of substituents through etherification, esterification, and nucleophilic substitution reactions. The choice of synthetic route is dictated by the desired functionality, the stability of the target molecule, and the scalability of the process.

Etherification: Expanding the Chemical Space

The formation of an ether linkage at the 4-position of the piperidine ring is a common strategy to introduce diverse lipophilic or functionalized side chains.

A classic and reliable method for forming ethers, the Williamson synthesis involves the deprotonation of the alcohol followed by reaction with an alkyl halide.[3][4] The alkoxide, being a potent nucleophile, readily displaces the halide in an SN2 reaction.[5][6]

Experimental Protocol: Synthesis of 4-Benzyloxy-N-Fmoc-piperidine

-